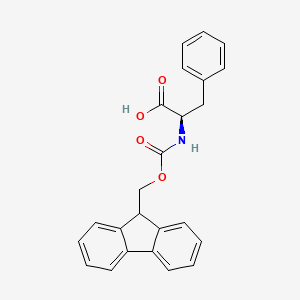

Fmoc-D-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-D-phenylalanine is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 387.435. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-D-phenylalanine serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group allows for selective deprotection and coupling of amino acids, facilitating the construction of complex peptide structures. This method is particularly advantageous for synthesizing peptides with high purity and yield.

Case Study: Solid-Phase Peptide Synthesis

A study demonstrated the successful incorporation of this compound in the synthesis of bioactive peptides. The incorporation of this amino acid resulted in peptides with improved stability and biological activity, showcasing its effectiveness in SPPS .

Drug Development

In pharmaceutical research, this compound is employed to enhance the stability and bioavailability of peptide-based drugs. Its structural characteristics allow for the design of therapeutic agents that can effectively target specific biological pathways.

Data Table: Applications in Drug Development

Biotechnology

Researchers utilize this compound to create peptide libraries for screening potential drug candidates. This application is crucial for discovering new therapeutic compounds and understanding their mechanisms of action.

Case Study: Peptide Library Screening

A recent study highlighted the use of this compound in constructing diverse peptide libraries that were screened for binding affinity to various receptors. This approach facilitated the identification of novel peptides with therapeutic potential .

Protein Engineering

This compound plays a significant role in protein engineering by modifying proteins to enhance their function or stability. This modification is essential for developing biocatalysts and enzymes used in various biotechnological processes.

Data Table: Protein Engineering Applications

| Application | Description |

|---|---|

| Biocatalysts | Enhanced stability and efficiency in catalyzing biochemical reactions. |

| Enzyme Modification | Improved substrate specificity and activity through strategic incorporation of this compound. |

Research in Neuroscience

In neuroscience research, this compound is utilized to study neurotransmitter pathways, contributing to a better understanding of brain function and behavior. Its ability to affect neuropeptide interactions makes it valuable in exploring treatments for neurological conditions.

Case Study: Neurotransmitter Modulation

Research has shown that this compound can modulate the aggregation behavior of L-phenylalanine, which is linked to amyloid formation associated with neurodegenerative diseases such as phenylketonuria . This modulation presents a potential therapeutic strategy for preventing amyloid toxicity.

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVFAHZPLIXNDH-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86123-10-6 |

Source

|

| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.